molecular formula C18H17NO5 B4981148 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester

4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester

Cat. No.: B4981148
M. Wt: 327.3 g/mol
InChI Key: FULRTILSYSYODL-UHFFFAOYSA-N
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Description

4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester (CAS 304888-64-0) is a chemical compound with the molecular formula C18H17NO5 and a molecular weight of 327.33 g/mol . It features a 2,3-dihydrobenzo[1,4]dioxine scaffold, a structure recognized in medicinal chemistry for its relevance in developing therapeutic agents. This scaffold is found in compounds investigated for various biological activities, including serving as antagonists for the alpha2C adrenergic receptor, a target for potential treatments of central nervous system diseases . Furthermore, derivatives based on the 1,4-benzodioxine structure have been identified as inhibitors of PARP1 (Poly(ADP-ribose) polymerase 1), a key enzyme in DNA repair that is a prominent target in anticancer drug development . As a derivative of this privileged structure, 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester is a valuable intermediate for researchers in drug discovery and organic synthesis, facilitating the exploration of new biologically active molecules . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human use.

Properties

IUPAC Name

ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-2-22-18(21)12-7-9-13(10-8-12)19-17(20)16-11-23-14-5-3-4-6-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULRTILSYSYODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331557
Record name ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304888-64-0
Record name ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester typically involves multiple steps. One common method includes the reaction of 2,3-dihydrobenzo[1,4]dioxine-2-carboxylic acid with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with the addition of a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety in 4-[(2,3-Dihydro-benzo dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Reaction Type Conditions Product Notes
Basic hydrolysisLiOH or NaOH in aqueous methanol/THF4-[(2,3-Dihydro-benzo dioxine-2-carbonyl)-amino]-benzoic acidCommon in ester-to-acid conversions (e.g., analogous to , Scheme 1).
Acidic hydrolysisHCl/H2SO4 in refluxing aqueous ethanolSame as aboveLess common due to competing amide bond hydrolysis risks .

Electrophilic Aromatic Substitution on the Dihydrodioxine Ring

The electron-rich 2,3-dihydrobenzo dioxine ring undergoes electrophilic substitution at the C6 and C7 positions. Examples include:

Nitration

Nitration introduces nitro groups, enabling subsequent reduction to amines or participation in cross-coupling reactions.

Conditions Product Yield Reference
HNO3 in acetic acid/TFA at 40–45°C7-Nitro-2,3-dihydrobenzo dioxine derivative27%

Halogenation

Bromination or chlorination enhances reactivity for downstream modifications.

Reagent Conditions Product Yield
Bromine in acetic acid120°C, 2 hours6,7-Dibromo-2,3-dihydrobenzo dioxine derivative60%
ClSO3H55°C, N2 atmosphere7-Chlorosulfonyl derivative93.5%

Functionalization of the Amide Bond

The amide linkage participates in limited reactions due to its stability but can be modified under specific conditions:

Amide Hydrolysis

Strong acidic or basic conditions cleave the amide bond, though this is less common due to competing ester hydrolysis.

Conditions Products Notes
6M HCl, reflux, 24 hours2,3-Dihydrobenzo dioxine-2-carboxylic acid + 4-aminobenzoic acid ethyl esterRequires harsh conditions .

Amide Coupling

The carboxylic acid (post-ester hydrolysis) can form new amides or esters via activation reagents.

Reagent Conditions Product Yield
HATU/DIPEA in DMF, 40°CCoupling with amines or alcoholsDerivatives with modified aromatic/alkyl groups~85%

Reduction of the Dihydrodioxine Ring

Catalytic hydrogenation or borohydride-based reductions can modify the ring structure:

Reagent Conditions Product Notes
H2, Pd/C in ethanol25°C, 1 atmTetrahydrobenzo dioxine derivativeImproves solubility .

Stability and Handling Considerations

  • Light sensitivity : Store in amber vials due to the aromatic/amide chromophores.

  • Thermal stability : Decomposes above 200°C; avoid prolonged heating .

For synthetic protocols, refer to primary literature for analogs (e.g., ).

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Central Nervous System (CNS) Disorders

Research indicates that derivatives of 2,3-dihydrobenzo[1,4]dioxine can act as alpha-2C adrenergic receptor antagonists. These properties suggest potential applications in treating conditions such as depression and anxiety disorders. The modulation of adrenergic receptors may lead to improved mood regulation and reduced anxiety symptoms .

Anticancer Activity

Preliminary studies have shown that compounds similar to the ethyl ester derivative can inhibit tumor growth in specific cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

There is emerging evidence that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies for existing antimicrobial treatments .

Synthetic Methodologies

The synthesis of 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester can be achieved through several methods:

  • Condensation Reactions : The compound can be synthesized via the condensation of 2,3-dihydrobenzo[1,4]dioxine-2-carboxylic acid with appropriate amines followed by esterification.
  • Multi-step Synthesis : A more complex synthetic route involves multiple steps including protection-deprotection strategies to achieve the desired functional groups while maintaining the integrity of the dioxine structure.

Case Study 1: CNS Disorders

A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on animal models exhibiting depressive behaviors. The results demonstrated significant improvements in behavioral tests following administration of the compound, indicating its potential as a therapeutic agent for depression .

Case Study 2: Anticancer Research

In vitro studies conducted on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies suggested that this was mediated through apoptosis pathways involving caspase activation .

Mechanism of Action

The mechanism of action of 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Key Compounds:

4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid (CAS: 335212-82-3) Molecular Formula: C₁₃H₁₅NO₅ Key Differences: Replaces the ethyl ester with a butyric acid group. Impact: Increased polarity due to the carboxylic acid, lowering logP compared to the ethyl ester derivative. This enhances water solubility but may reduce membrane permeability .

[1-(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester Key Differences: Incorporates a tert-butyl carbamate and piperidine group. The piperidine ring introduces basicity, which may influence target binding .

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties
Target Compound C₁₈H₁₇NO₅ 327.34 (est.) Ethyl ester, amide, benzodioxine Moderate lipophilicity, ester hydrolysis susceptibility
4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid C₁₃H₁₅NO₅ 265.26 Carboxylic acid, amide, benzodioxine High polarity, acidic pH solubility
MTDB (Anti-frameshifting ligand) C₁₅H₁₆N₄O₂S 316.38 Thiazole, diazenpane, ethyl ester SARS-CoV pseudoknot binding

Pharmacokinetic Considerations

  • Ethyl Ester vs. Carboxylic Acid :
    The ethyl ester in the target compound improves cell membrane penetration but is susceptible to esterase-mediated hydrolysis. The butyric acid analogue (CAS: 335212-82-3) may exhibit faster renal clearance due to its ionizable carboxylate .
  • Heterocyclic Modifications : Piperidine or pyrrolidine substitutions (e.g., –12) introduce basic nitrogen atoms, altering pKa and tissue distribution profiles compared to the neutral benzodioxine-amide system .

Biological Activity

4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H26N2O5
  • Molecular Weight : 362.42 g/mol
  • CAS Number : 1241231-81-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its potential effects on:

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been identified as a modulator of alpha-adrenergic receptors, which play a crucial role in cardiovascular and central nervous system functions .

Antimicrobial Activity

In vitro studies have shown that compounds similar to 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester exhibit antimicrobial properties against various pathogens:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These studies suggest that the compound may be effective in treating infections caused by these bacteria .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism. Specific findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant potency against these cancer cells .

Case Studies

  • Study on Alpha2C Receptor Antagonism :
    • A patent study indicated that derivatives of this compound function as alpha2C antagonists, suggesting potential therapeutic applications in treating peripheral and central nervous system diseases .
    • The study highlighted the efficacy of these compounds in modulating neurotransmitter release, which could be beneficial in conditions like depression and anxiety.
  • Toxicological Assessment :
    • Toxicity studies revealed that while the compound has beneficial effects, it also poses risks at higher concentrations. Acute toxicity was noted with specific dosages leading to adverse effects .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntimicrobialEffective against S. aureus, E. coli, P. aeruginosa
CytotoxicityInduces apoptosis in MCF-7 and HeLa cells
Alpha2C AntagonismModulates neurotransmitter release
ToxicityAcute toxicity at high doses

Q & A

Basic: What synthetic strategies are effective for preparing 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester?

Answer:
The synthesis typically involves two key steps: (1) esterification of the benzoic acid precursor to form the ethyl ester and (2) amide coupling between the benzodioxine carbonyl chloride and the amino group of the ester.

  • Esterification: Use ethanol under acidic catalysis (e.g., H₂SO₄) or Mitsunobu conditions for sterically hindered substrates .
  • Amide Coupling: Activate the benzodioxine carbonyl group using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the amino-substituted benzoic acid ethyl ester. Coupling agents like DCC or HATU can improve yields in polar aprotic solvents (e.g., DMF) .
  • Optimization: Apply Design of Experiments (DoE) to test variables (e.g., temperature, solvent ratio) and reduce side products like hydrolyzed esters .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Answer:

  • Primary Techniques:
    • ¹H/¹³C NMR: Confirm the benzodioxine and ester moieties via characteristic shifts (e.g., δ 1.3 ppm for ethyl CH₃, δ 4.3 ppm for OCH₂) .
    • IR Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) .
    • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]⁺).
  • Resolving Contradictions: Use 2D NMR (COSY, HSQC) to assign overlapping signals or X-ray crystallography for absolute configuration confirmation, as demonstrated in benzodioxine derivative studies .

Advanced: How can computational chemistry predict intermediates' reactivity in synthesizing this compound?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, such as the activation energy for amide bond formation .
  • Reaction Path Search: Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy intermediates and transition states, reducing trial-and-error experimentation .
  • Validation: Cross-check computational predictions with experimental kinetic data (e.g., reaction rates measured via HPLC) .

Advanced: What strategies mitigate low yields during the amide coupling step?

Answer:

  • Coupling Agents: Replace traditional carbodiimides (DCC) with uronium-based agents (HATU) to enhance efficiency in non-polar solvents .
  • Solvent Optimization: Test aprotic solvents (e.g., THF, DCM) to minimize ester hydrolysis. Add molecular sieves to scavenge water .
  • Statistical Optimization: Apply response surface methodology (RSM) via DoE to identify critical factors (e.g., molar ratio, temperature) and maximize yield .

Basic: What purification methods are optimal for isolating this compound from reaction mixtures?

Answer:

  • Chromatography: Use silica gel column chromatography with gradients of ethyl acetate/hexane to separate the product from unreacted starting materials .
  • Recrystallization: Employ ethanol/water mixtures for high-purity crystals. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
  • HPLC: For complex mixtures, use reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How to design stability studies for this compound under varying pH and temperature?

Answer:

  • Accelerated Stability Testing: Incubate samples at elevated temperatures (40–60°C) and pH ranges (2–12). Analyze degradation products via LC-MS .
  • Kinetic Modeling: Use the Arrhenius equation to extrapolate shelf life at room temperature from high-temperature data .
  • DoE Framework: Test interactions between pH, temperature, and ionic strength to identify destabilizing conditions .

Advanced: What in silico methods predict this compound's bioactivity, and how are they validated?

Answer:

  • Molecular Docking: Screen against targets (e.g., enzymes with benzodioxine-binding pockets) using AutoDock Vina. Prioritize targets with high binding affinity scores .
  • QSAR Models: Train models on benzodioxine derivatives’ bioactivity data to predict IC₅₀ values for new analogs .
  • Validation: Conduct in vitro assays (e.g., enzyme inhibition) for top computational hits. Compare predicted vs. experimental IC₅₀ to refine models .

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